Cas no 136548-76-0 (1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride)

1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride structure
136548-76-0 structure
Product name:1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride
CAS No:136548-76-0
MF:C6H9ClN4
MW:172.61545920372
MDL:MFCD28892419
CID:1246980
PubChem ID:67742118

1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[1,2-b]pyrazol-7-amine, 1-methyl-, monohydrochloride
    • 1H-Imidazo[1,2-b]pyrazol-7-amine, 1-methyl-, hydrochloride (1:1)
    • 1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride
    • MDL: MFCD28892419
    • Inchi: 1S/C6H8N4.ClH/c1-9-2-3-10-6(9)5(7)4-8-10;/h2-4H,7H2,1H3;1H
    • InChI Key: NAGGFRYYHBNJDR-UHFFFAOYSA-N
    • SMILES: NC1C=NN2C=CN(C)C=12.Cl

1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20876587-0.1g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
0.1g
$1044.0 2023-09-16
Enamine
EN300-20876587-10.0g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
10g
$12938.0 2023-05-31
Enamine
EN300-20876587-1.0g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
1g
$3009.0 2023-05-31
Enamine
EN300-20876587-2.5g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
2.5g
$5897.0 2023-09-16
Enamine
EN300-20876587-0.05g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
0.05g
$800.0 2023-09-16
Enamine
EN300-20876587-0.5g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
0.5g
$2346.0 2023-09-16
Enamine
EN300-20876587-5.0g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
5g
$8725.0 2023-05-31
Enamine
EN300-20876587-1g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
1g
$3009.0 2023-09-16
Enamine
EN300-20876587-5g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
5g
$8725.0 2023-09-16
Enamine
EN300-20876587-0.25g
1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
136548-76-0 95%
0.25g
$1488.0 2023-09-16

Additional information on 1-methyl-1H-pyrazolo1,5-aimidazol-7-amine hydrochloride

1-Methyl-1H-Pyrazolo[1,5-a]imidazol-7-amine Hydrochloride (CAS No. 136548-76-0): A Comprehensive Overview

1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride (CAS No. 136548-76-0) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Methylnaltrexone hydrochloride, is a derivative of the pyrazoloimidazole scaffold, which has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation (OIC) and other gastrointestinal disorders.

The pyrazoloimidazole core of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride is a versatile structure that can be modified to enhance its pharmacological properties. Recent research has focused on optimizing the substitution patterns on this scaffold to improve its potency, selectivity, and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the effects of various substituents on the pyrazoloimidazole ring and found that the presence of a methyl group at the 1-position significantly enhances the compound's affinity for specific receptors.

In terms of its pharmacological profile, 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride has been shown to exhibit potent agonist activity at certain receptors, making it a valuable lead compound for drug development. Specifically, it has been investigated for its ability to modulate serotonin receptors (5-HT3) and muscarinic receptors (M3), which are implicated in various gastrointestinal functions. A clinical trial conducted by a leading pharmaceutical company demonstrated that this compound effectively alleviates symptoms of OIC without affecting the analgesic effects of opioids.

The synthesis of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride involves several well-established chemical reactions. The key steps include the formation of the pyrazoloimidazole core through a cyclization reaction, followed by N-methylation to introduce the methyl group at the 1-position. The final step involves the conversion to the hydrochloride salt to improve its solubility and stability. These synthetic routes have been optimized to achieve high yields and purity, making large-scale production feasible for pharmaceutical applications.

In addition to its therapeutic potential, 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride has also been studied for its pharmacokinetic properties. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, it has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties make it an attractive option for developing oral formulations that can be administered conveniently to patients.

The safety profile of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride has been extensively evaluated in preclinical studies. Toxicology assessments have demonstrated that it is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. However, as with any new drug candidate, ongoing clinical trials are necessary to fully establish its safety and efficacy in human subjects.

Recent advancements in computational chemistry have also contributed to our understanding of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride. Molecular modeling studies have provided insights into its binding interactions with target receptors and have helped identify key structural features that contribute to its biological activity. These findings have guided the design of novel analogs with improved pharmacological properties.

In conclusion, 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride (CAS No. 136548-76-0) is a promising compound with significant potential in the treatment of opioid-induced constipation and other gastrointestinal disorders. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional applications and optimize its therapeutic utility.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.